Cas no 37067-12-2 (1,10-Phenanthroline-2-carboxylic acid, methyl ester)

1,10-Phenanthroline-2-carboxylic acid, methyl ester is a versatile heterocyclic compound widely used as a chelating agent and intermediate in coordination chemistry. Its phenanthroline backbone provides strong binding affinity for transition metals, making it valuable in catalytic and analytical applications. The methyl ester modification enhances solubility in organic solvents, facilitating its use in synthetic protocols. This compound is particularly useful in the preparation of luminescent complexes and as a ligand in metal-organic frameworks (MOFs). Its stability and well-defined coordination properties make it a reliable choice for research in supramolecular chemistry and materials science. The product is typically characterized by high purity and consistent performance in specialized applications.
1,10-Phenanthroline-2-carboxylic acid, methyl ester structure
37067-12-2 structure
Product name:1,10-Phenanthroline-2-carboxylic acid, methyl ester
CAS No:37067-12-2
MF:C14H10N2O2
MW:238.241403102875
CID:1481493
PubChem ID:12160715

1,10-Phenanthroline-2-carboxylic acid, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1,10-Phenanthroline-2-carboxylic acid, methyl ester
    • methyl 1,10-phenanthroline-2-carboxylate
    • CS-0203368
    • DTXSID00478886
    • METHYL1,10-PHENANTHROLINE-2-CARBOXYLATE
    • 37067-12-2
    • Inchi: InChI=1S/C14H10N2O2/c1-18-14(17)11-7-6-10-5-4-9-3-2-8-15-12(9)13(10)16-11/h2-8H,1H3
    • InChI Key: MXUOTHREEOKGBO-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=NC2=C(C=CC3=C2N=CC=C3)C=C1

Computed Properties

  • Exact Mass: 238.0743
  • Monoisotopic Mass: 238.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.1Ų
  • XLogP3: 2.6

Experimental Properties

  • PSA: 52.08

1,10-Phenanthroline-2-carboxylic acid, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM321993-1g
Methyl 1,10-phenanthroline-2-carboxylate
37067-12-2 95%
1g
$*** 2023-05-30
Ambeed
A179081-1g
Methyl 1,10-phenanthroline-2-carboxylate
37067-12-2 98%
1g
$999.0 2024-07-19
Alichem
A019147018-1g
Methyl 1,10-phenanthroline-2-carboxylate
37067-12-2 97%
1g
$769.65 2023-09-02

Additional information on 1,10-Phenanthroline-2-carboxylic acid, methyl ester

Introduction to 1,10-Phenanthroline-2-carboxylic acid, methyl ester (CAS No. 37067-12-2) and Its Emerging Applications in Chemical Biology

1,10-Phenanthroline-2-carboxylic acid, methyl ester, identified by the chemical identifier CAS No. 37067-12-2, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the phenanthroline family, which is renowned for its broad spectrum of biological activities and applications in coordination chemistry, catalysis, and medicinal chemistry.

The molecular structure of 1,10-Phenanthroline-2-carboxylic acid, methyl ester features a fused bicyclic system with nitrogen atoms at the 1 and 10 positions, which imparts remarkable chelating capabilities. This feature makes it an excellent ligand for metal ions, facilitating the formation of stable complexes that have been explored in various biochemical and therapeutic contexts. The presence of a carboxylic acid methyl ester group at the 2-position enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, 1,10-Phenanthroline-2-carboxylic acid, methyl ester has been extensively studied for its potential applications in drug discovery and development. Its ability to form coordination complexes with transition metals has opened new avenues in the design of metal-based therapeutics. For instance, studies have demonstrated its utility in developing anticancer agents that leverage metalloproteinase inhibition or oxidative stress induction mechanisms. The compound’s interactions with biological targets such as enzymes and receptors have been thoroughly investigated, revealing promising leads for novel pharmacological interventions.

Moreover, the derivative has found relevance in diagnostic imaging techniques. Metal complexes derived from 1,10-Phenanthroline-2-carboxylic acid, methyl ester exhibit luminescent properties when coordinated with certain metal ions. These luminescent complexes are being explored as contrast agents for magnetic resonance imaging (MRI) and other imaging modalities due to their high sensitivity and specificity. The ability to tailor the luminescent properties by modifying the metal center or ligand environment makes this compound a valuable tool in bioimaging research.

Recent advancements in computational chemistry have further highlighted the significance of 1,10-Phenanthroline-2-carboxylic acid, methyl ester in rational drug design. Molecular modeling studies have elucidated its binding interactions with biological targets at an atomic level, providing insights into structure-activity relationships. These computational approaches have been instrumental in optimizing the compound’s pharmacophore for enhanced efficacy and reduced toxicity. Such integrative computational-experimental strategies are paving the way for more efficient discovery pipelines in medicinal chemistry.

The compound’s role in catalysis cannot be overstated either. Transition metal complexes of 1,10-Phenanthroline-2-carboxylic acid, methyl ester have been employed as catalysts in various organic transformations, including cross-coupling reactions and oxidation processes. These catalytic systems are highly efficient and selective, making them indispensable tools in synthetic organic chemistry. The development of such catalysts aligns with the growing demand for sustainable and green chemistry approaches.

Another emerging area where 1,10-Phenanthroline-2-carboxylic acid, methyl ester is making strides is in materials science. Its ability to form stable coordination complexes with metal ions has led to the creation of novel functional materials with applications ranging from sensors to optoelectronic devices. The unique electronic properties of these metal-ligand assemblies make them promising candidates for next-generation materials that can enhance performance in electronic devices and energy storage systems.

In conclusion,1,10-Phenanthroline-2-carboxylic acid, methyl ester (CAS No. 37067-12-2) is a multifaceted compound with far-reaching implications across multiple disciplines of chemical biology and materials science. Its structural versatility and functional attributes continue to drive innovation in drug discovery, diagnostics imaging technologies catalysis materials science among others areas research promise further breakthroughs future decades.

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Amadis Chemical Company Limited
(CAS:37067-12-2)1,10-Phenanthroline-2-carboxylic acid, methyl ester
A1243016
Purity:99%
Quantity:1g
Price ($):899